molecular formula C11H13NO2S B12069827 N-(2-Ethynylphenyl)propane-1-sulfonamide

N-(2-Ethynylphenyl)propane-1-sulfonamide

Cat. No.: B12069827
M. Wt: 223.29 g/mol
InChI Key: IGWOSJXXXUSWHI-UHFFFAOYSA-N
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Description

N-(2-Ethynylphenyl)propane-1-sulfonamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethynylphenyl)propane-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethynylaniline and propane-1-sulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Procedure: The 2-ethynylaniline is reacted with propane-1-sulfonyl chloride in an appropriate solvent like dichloromethane at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethynylphenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions include:

    Oxidation: Carbonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Ethynylphenyl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.

    Medicine: Explored for its antimicrobial properties, similar to other sulfonamide derivatives.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Ethynylphenyl)propane-1-sulfonamide exerts its effects involves:

    Molecular Targets: The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the structure of natural substrates.

    Pathways Involved: The compound can interfere with metabolic pathways, particularly those involving folic acid synthesis in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Ethynylphenyl)propane-1-sulfonamide: Similar structure but with the ethynyl group at the 3-position.

    N-(4-Ethynylphenyl)propane-1-sulfonamide: Ethynyl group at the 4-position.

Uniqueness

N-(2-Ethynylphenyl)propane-1-sulfonamide is unique due to the position of the ethynyl group, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

N-(2-ethynylphenyl)propane-1-sulfonamide

InChI

InChI=1S/C11H13NO2S/c1-3-9-15(13,14)12-11-8-6-5-7-10(11)4-2/h2,5-8,12H,3,9H2,1H3

InChI Key

IGWOSJXXXUSWHI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC=C1C#C

Origin of Product

United States

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